sEH Crystallographic Fragment Hit: Co-Crystal Structure and IC50 vs. N-Ethylmethylamine Scaffold
In a crystallographic fragment screening campaign against human soluble epoxide hydrolase (sEH), 2-(piperazin-1-yl)pyridine-3-carbonitrile was identified as one of eight fragment hits and its co-crystal structure was determined at 2.45 Å resolution (PDB 4Y2R). The fragment showed weak inhibitory activity with an IC₅₀ of 800 μM [1]. When optimized to the N-ethylmethylamine scaffold, the most potent inhibitor 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol achieved an IC₅₀ of 0.51 μM, representing a >1500-fold improvement [1]. This demonstrates that the compound provides a validated, structurally characterized starting point for fragment growth, unlike unscaffolded fragments or regioisomeric variants that lack equivalent crystallographic validation.
| Evidence Dimension | sEH inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 800 μM (fragment hit); co-crystal structure PDB 4Y2R at 2.45 Å |
| Comparator Or Baseline | Optimized inhibitor 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol: IC₅₀ = 0.51 μM |
| Quantified Difference | >1500-fold improvement from fragment hit to lead via scaffold optimization |
| Conditions | Recombinant human soluble epoxide hydrolase; X-ray crystallography at 2.45 Å; Bioorg. Med. Chem. 2015 |
Why This Matters
Procurement of a fragment with a publicly available, high-resolution co-crystal structure de-risks structure-based optimization campaigns compared to purchasing analog fragments without experimentally determined binding modes.
- [1] Amano, Y.; Tanabe, E.; Yamaguchi, T. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorg. Med. Chem. 2015, 23, 2310–2317. PMID: 25862210. View Source
